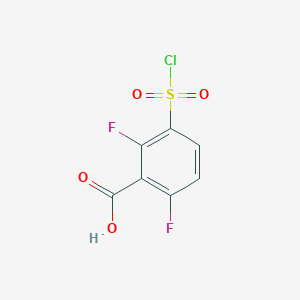
3-(Chlorosulfonyl)-2,6-difluorobenzoic acid
Cat. No. B170162
Key on ui cas rn:
142576-91-8
M. Wt: 256.61 g/mol
InChI Key: QOVXKOPZKHCCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07605163B2
Procedure details


95 mmol of 2,6-difluorobenzoic acid in 19 ml of chlorosulfonic acid was stirred for 2 h at 150°. The mixture was poured into 200 ml of ice and stirred for 20 min. The resulting slurry was filtered, washed with water and dried (20° overnight in the dessicator) to yield the title compound as a colorless solid. MS (m/e): 279.4 (MNa+, 81%)


[Compound]
Name
ice
Quantity
200 mL
Type
reactant
Reaction Step Two

Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([OH:6])=[O:5].[Cl:12][S:13](O)(=[O:15])=[O:14]>>[Cl:12][S:13]([C:8]1[C:7]([F:11])=[C:3]([C:2]([F:1])=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5])(=[O:15])=[O:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
95 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1)F
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClS(=O)(=O)O
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting slurry was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried (20° overnight in the dessicator)
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClS(=O)(=O)C=1C(=C(C(=O)O)C(=CC1)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
